molecular formula C13H16F3N3O2 B2909018 2,2,2-trifluoroethyl (1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2309307-52-4

2,2,2-trifluoroethyl (1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2909018
CAS RN: 2309307-52-4
M. Wt: 303.285
InChI Key: GBMLZJIORQHBPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization, functional group transformations, and stereochemistry control. Notably, a Rh(III)-catalyzed C–H alkenylation reaction has been developed for the selective synthesis of mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines. This reaction proceeds via rollover cyclometalation, allowing moderate to good yields of the desired products .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including alkenylation, substitution, and cyclization. Its reactivity is influenced by the trifluoroethyl substituent and the pyrazole ring. Further synthetic transformations can be explored to expand its utility .

properties

IUPAC Name

2,2,2-trifluoroethyl 3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)8-21-12(20)19-9-2-3-10(19)7-11(6-9)18-5-1-4-17-18/h1,4-5,9-11H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMLZJIORQHBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC(F)(F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

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